Methyl 4-(2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate (CAS: 872723-79-0) is a heterocyclic benzoate derivative with a molecular formula of C₁₈H₁₅N₃O₃S₂ and a molecular weight of 385.46 g/mol . The compound features a pyridazine core substituted with a thiophene moiety at the 6-position, connected via a sulfanylacetamido bridge to a methyl benzoate group.
Properties
IUPAC Name |
methyl 4-[[2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-24-18(23)12-4-6-13(7-5-12)19-16(22)11-26-17-9-8-14(20-21-17)15-3-2-10-25-15/h2-10H,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQIINQOXZAPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common approach includes:
Formation of the thiophene ring: This can be achieved through the cyclization of a suitable precursor.
Synthesis of the pyridazine ring: This involves the reaction of hydrazine with a diketone or similar compound.
Coupling of the thiophene and pyridazine rings: This step often involves the use of a sulfanyl group as a linker.
Formation of the benzoate ester: This is typically done through esterification reactions involving methanol and a benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but can include the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
Methyl 4-(2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 4-(2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyridazine rings can interact with the active sites of enzymes, potentially inhibiting their activity. The sulfanyl group can also form covalent bonds with specific amino acids in the enzyme, further enhancing its inhibitory effect.
Comparison with Similar Compounds
Pyridazine-Based Derivatives
Pyridazine analogs with variations in substituents and linker groups demonstrate distinct physicochemical and biological properties:
Key Findings :
Benzoate Esters with Sulfonylurea Moieties
Sulfonylurea-based benzoates, such as pesticidal agents, highlight the impact of triazine substituents:
Key Findings :
Piperazinyl Pyridazine Derivatives
A structurally related compound from a 2025 screening report provides insights into substituent effects:
Key Findings :
- The piperazinyl analog has a higher molecular weight (463.56 vs. 385.46) due to the bulky phenylpiperazine group, which may reduce membrane permeability compared to the thiophene-substituted target compound .
- Piperazine moieties often enhance solubility via basic nitrogen atoms, whereas the thiophene group in the target compound may prioritize hydrophobic interactions .
Biological Activity
Methyl 4-(2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article explores the compound's biological activity, highlighting key mechanisms, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 419.5 g/mol. The structure features a thiophene ring and a pyridazine moiety, which are crucial for its biological interactions.
1. Enzyme Inhibition:
The compound has demonstrated the ability to inhibit key enzymes involved in various physiological processes. Notably, it inhibits carbonic anhydrase and cholinesterase, which play roles in tumor progression and neurotransmission respectively .
2. Antitumor Activity:
Research indicates that this compound can activate tumor suppressor pathways, leading to reduced tumor growth in models of hepatocellular carcinoma (HCC). Its mechanism involves the inhibition of angiogenesis and induction of apoptosis in cancer cells .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HepG2 (liver cancer) | 15.2 | Inhibition of angiogenesis |
| B | MDA-MB-231 (breast cancer) | 12.5 | Induction of apoptosis |
| C | A549 (lung cancer) | 10.0 | Inhibition of cell proliferation |
These findings suggest that the compound effectively targets multiple pathways critical for cancer cell survival and proliferation.
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer effects, the compound exhibits notable anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases . Furthermore, preliminary antimicrobial assays reveal activity against several bacterial strains, suggesting its potential as an antibacterial agent.
Case Studies
1. Hepatocellular Carcinoma (HCC):
A study investigated the effects of this compound on HCC cells, revealing its ability to induce apoptosis and inhibit cell migration through the downregulation of specific signaling pathways related to tumor growth.
2. Breast Cancer Synergy:
Another study explored the synergistic effects when combined with standard chemotherapy agents like doxorubicin in breast cancer models. Results indicated enhanced cytotoxicity compared to monotherapy, supporting its potential use as an adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
